1-Methyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine
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Overview
Description
1-Methyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methylbenzonitrile with hydrazine hydrate in the presence of a suitable catalyst to form the intermediate hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Piperazine Substitution: The final step involves the nucleophilic substitution of the piperazine ring with the nitrophenyl-oxadiazole intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.
Cyclization: Carboxylic acid derivatives, dehydrating agents.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted piperazine derivatives.
Cyclization Reactions: Formation of polycyclic heterocycles.
Scientific Research Applications
1-Methyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can bind to specific enzymes or receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
- 1-Methyl-4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine
- 1-Methyl-4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine
- 1-Methyl-4-{4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine
Uniqueness: 1-Methyl-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-3-5-15(6-4-14)19-21-20(28-22-19)16-7-8-17(18(13-16)25(26)27)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAWYHNDKYNKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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